Boc-Thr(tBu)-Pro-OH
Overview
Description
Boc-Thr(tBu)-Pro-OH, also known as N-tert-butoxycarbonyl-O-tert-butyl-L-threonyl-L-proline, is a compound commonly used in peptide synthesis. It is a derivative of threonine and proline, both of which are amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of threonine and a tert-butyl group on the hydroxyl group of threonine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(tBu)-Pro-OH typically involves the protection of the amino and hydroxyl groups of threonine followed by coupling with proline. The process can be summarized as follows:
Protection of Threonine: Threonine is first protected by reacting with tert-butyl dicarbonate (Boc2O) to form N-tert-butoxycarbonyl-O-tert-butyl-L-threonine.
Coupling with Proline: The protected threonine is then coupled with proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of threonine are protected using Boc2O.
Automated Coupling: Automated peptide synthesizers are often used to couple the protected threonine with proline efficiently.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-Thr(tBu)-Pro-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc and tert-butyl protecting groups using acids like trifluoroacetic acid (TFA).
Coupling Reactions: Further coupling with other amino acids or peptides to form longer peptide chains.
Hydrolysis: Hydrolysis of the ester bond in the presence of water or aqueous acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and tert-butyl groups.
Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Hydrolysis: Aqueous acids or bases can be used to hydrolyze the ester bond.
Major Products Formed
Deprotection: The major products are the free amino acid or peptide and the by-products of the protecting groups.
Coupling: The major products are the extended peptide chains.
Hydrolysis: The major products are the free amino acids or peptides.
Scientific Research Applications
Boc-Thr(tBu)-Pro-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biological Studies: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is used in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Boc-Thr(tBu)-Pro-OH primarily involves its role as a building block in peptide synthesis. The Boc and tert-butyl protecting groups prevent unwanted side reactions during the synthesis process. The compound is incorporated into peptide chains through coupling reactions, and the protecting groups are removed at the final stages to yield the desired peptide or protein.
Comparison with Similar Compounds
Similar Compounds
Boc-Thr-OH: N-tert-butoxycarbonyl-L-threonine, which lacks the tert-butyl group on the hydroxyl group.
Boc-Pro-OH: N-tert-butoxycarbonyl-L-proline, which lacks the threonine moiety.
Fmoc-Thr(tBu)-OH: N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine, which uses a different protecting group (Fmoc) instead of Boc.
Uniqueness
Boc-Thr(tBu)-Pro-OH is unique due to the presence of both Boc and tert-butyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The combination of threonine and proline also imparts specific structural and functional properties to the resulting peptides, making it a valuable building block in peptide chemistry.
Properties
IUPAC Name |
(2S)-1-[(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6/c1-11(25-17(2,3)4)13(19-16(24)26-18(5,6)7)14(21)20-10-8-9-12(20)15(22)23/h11-13H,8-10H2,1-7H3,(H,19,24)(H,22,23)/t11-,12+,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNKDPVQSFTVBN-AGIUHOORSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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